molecular formula C12H15F3N2O2 B13718344 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline

4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B13718344
M. Wt: 276.25 g/mol
InChI Key: KANIIYISNWJCTC-UHFFFAOYSA-N
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Description

4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C11H14F3N2O. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group and a trifluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloro-3-(2,2,2-trifluoroethoxy)aniline with morpholine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified by crystallization or distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s solubility and bioavailability, while the trifluoroethoxy group can influence its reactivity and stability. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethoxy)aniline: A similar compound with a trifluoroethoxy group but lacking the morpholine substitution.

    3-(2,2,2-Trifluoroethoxy)aniline: Another related compound with the trifluoroethoxy group in a different position on the aniline ring.

    4-Fluoro-3-(2,2,2-trifluoroethoxy)aniline: A compound with both fluoro and trifluoroethoxy substitutions.

Uniqueness

4-Morpholino-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both morpholine and trifluoroethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

4-morpholin-4-yl-3-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C12H15F3N2O2/c13-12(14,15)8-19-11-7-9(16)1-2-10(11)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2

InChI Key

KANIIYISNWJCTC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)OCC(F)(F)F

Origin of Product

United States

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